1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene

Overview

Description

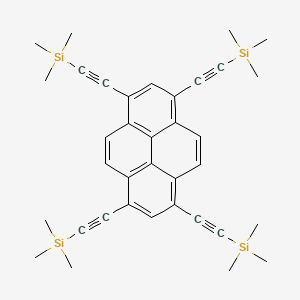

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene (abbreviated as F in some studies) is a pyrene derivative functionalized with four trimethylsilylethynyl (TMS-ethynyl) groups at the 1,3,6,8-positions. This modification enhances its photophysical properties, including high fluorescence quantum yield (Φ) and chemical stability, making it a candidate for advanced sensing applications . Synthesized via Sonogashira coupling of 1,3,6,8-tetrabromopyrene with trimethylsilylacetylene, F exhibits unique self-assembly behavior, forming four distinct aggregates with tunable optical properties under mechanical, thermal, or solvent vapor stimuli . Its primary application lies in detecting nitroaromatic compounds (NACs), such as 2,4-dinitrotoluene (2,4-DNT), with a solution-phase detection limit of 2.03 × 10⁻⁹ M and vapor-phase sensitivity down to 4.5 ppb .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene typically involves the Sonogashira coupling reaction. This method employs palladium-catalyzed cross-coupling of ethynyltrimethylsilane with 1,3,6,8-tetrabromopyrene under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a co-catalyst, such as copper(I) iodide, in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrene derivatives with different functional groups.

Substitution: The trimethylsilyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as halogens or organometallic compounds can be used to replace the trimethylsilyl groups.

Major Products Formed

The major products formed from these reactions include various pyrene derivatives with modified electronic and photophysical properties, which can be tailored for specific applications .

Scientific Research Applications

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene has a wide range of scientific research applications:

Biology: Employed in bioimaging and as a probe for studying biological processes due to its strong fluorescence.

Mechanism of Action

The mechanism by which 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene exerts its effects is primarily based on its ability to fluoresce upon excitation by light. The compound’s molecular structure allows it to absorb light and emit fluorescence, which can be detected and measured. This property is exploited in various sensing and imaging applications .

Comparison with Similar Compounds

Comparison with Similar Pyrene Derivatives

Silyl-Ethynyl-Substituted Pyrenes

Key Insights :

- The TIPS-ethynyl derivative exhibits superior solid-state fluorescence (Φ = 0.89) compared to the TMS-ethynyl analog (Φ = 0.45), attributed to reduced π-π stacking from bulkier substituents .

- The TMS-ethynyl variant excels in NAC sensing due to its stimuli-responsive aggregation, enabling tunable detection in both solution and vapor phases .

Aryl-Ethynyl-Substituted Pyrenes

Key Insights :

- Aryl-ethynyl substitutions (e.g., hexylphenyl or triphenylvinyl) enhance solubility and optoelectronic performance but sacrifice NAC sensitivity compared to TMS-ethynyl derivatives .

Polymeric and Framework-Embedded Pyrenes

Key Insights :

- TADIPPy combines NAC sensing with CO₂ adsorption, leveraging its porous structure for dual functionality .

- TAEPy -based COFs prioritize catalytic and photoelectric applications over sensing, reflecting structural adaptability for diverse roles .

Naphthalene-Functionalized Pyrenes

Key Insights :

- Naphthalene-ethynyl groups enhance thermal stability (decomposition at 320°C) and solution-phase Φ (0.85), though solid-state performance remains inferior to TIPS-ethynyl derivatives .

Biological Activity

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene (TTP) is a pyrene derivative that has gained attention for its unique biological activities and potential applications in various fields, including sensing and fluorescence. This article provides a comprehensive overview of the biological activity of TTP, supported by relevant research findings and data.

TTP is characterized by the substitution of four ethynyl groups with trimethylsilyl moieties at the 1, 3, 6, and 8 positions of the pyrene core. The chemical formula for TTP is , with a molecular weight of 434.1745 g/mol. The presence of bulky trimethylsilyl groups enhances its solubility and alters its photophysical properties.

Photophysical Properties

TTP exhibits remarkable fluorescence properties, which are crucial for its biological applications. The quantum yield () of TTP has been reported to be approximately 0.56 . The absorption and emission spectra show significant shifts due to the presence of the trimethylsilyl groups, with distinct peaks observed in various solvents .

1. Fluorescent Sensors

Recent studies have demonstrated that TTP-doped materials can be utilized as highly sensitive fluorescent sensors for detecting nitroaromatic explosives. These materials have shown detection limits in the low ppb range and exhibit a strong fluorescence response to vapors of nitro-containing compounds . The fluorescence peaks at 444 nm and 472 nm indicate effective interaction with target analytes, making TTP a promising candidate for real-time environmental monitoring .

2. Self-Assembly Behavior

The self-assembly properties of TTP have been explored in various studies. It has been observed that TTP can form multiple polymorphs and phases (e.g., amorphous and crystalline) depending on environmental stimuli such as temperature and mechanical force . This ability to transition between different phases can be harnessed for applications in responsive materials.

TTP exhibits unique mechanochemical properties; it demonstrates room-temperature phosphorescence when subjected to mechanical stress. This behavior is attributed to efficient intermolecular electronic coupling within dimeric forms generated during mechanical grinding . Such properties suggest potential applications in sensing devices that rely on mechanical stimuli.

Case Study 1: Detection of Nitroaromatic Explosives

A study focused on the use of TTP-doped polymers for detecting nitroaromatic explosives highlighted its sensitivity and selectivity. The materials exhibited significant fluorescence quenching in response to exposure to specific nitro compounds, demonstrating their utility as effective sensors .

Case Study 2: Self-Assembly Mechanisms

Research investigating the self-assembly mechanisms of TTP revealed that different packing arrangements could be achieved through thermal treatment or solvent vapor exposure. These findings indicate potential applications in creating smart materials that can respond dynamically to environmental changes .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 434.1745 g/mol |

| Quantum Yield () | 0.56 |

| Fluorescence Peaks | 444 nm, 472 nm |

| Detection Limit (Explosives) | Low ppb range |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene, and how can purity be validated?

- Methodology : The compound can be synthesized via Sonogashira coupling between pyrene tetrabromide and trimethylsilyl acetylene under inert conditions. Key steps include:

- Use of Pd(PPh₃)₄/CuI catalysts in a triethylamine/THF solvent system .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization : Validate purity using ¹H/¹³C NMR (compare peak integration ratios to theoretical values) and high-resolution mass spectrometry (HRMS) . For trace impurities, employ thin-layer chromatography (TLC) with UV-vis detection .

Q. How should researchers safely handle and store this compound?

- Methodology :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact; if exposed, wash with soap/water for 15 minutes .

- Storage : Seal in amber glass vials under argon, store at -20°C in a ventilated, fireproof cabinet .

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal (e.g., incineration via licensed facilities) .

Q. What computational tools are suitable for predicting solubility and stability?

- Methodology :

- Solubility : Use ACD/Labs Software (version 11.02+) to calculate logP and solubility parameters in common solvents (e.g., toluene, DCM) .

- Stability : Perform DFT calculations (Gaussian 16) to assess bond dissociation energies of ethynyl groups, identifying degradation-prone sites under thermal/UV stress .

Advanced Research Questions

Q. How can electronic properties be tuned for optoelectronic applications?

- Methodology :

- Substituent effects : Replace trimethylsilyl groups with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OMe) moieties to modulate HOMO/LUMO levels. Validate via cyclic voltammetry and UV-vis-NIR spectroscopy .

- Device integration : Test in organic field-effect transistors (OFETs) using vacuum-deposited thin films. Measure charge carrier mobility via space-charge-limited current (SCLC) analysis .

Q. How to resolve contradictions in reported photoluminescence quantum yields (PLQY)?

- Methodology :

- Experimental design : Standardize solvent (e.g., degassed toluene), excitation wavelength, and concentration across studies. Use integrating sphere setups for PLQY measurement .

- Data normalization : Cross-reference with a known standard (e.g., quinine sulfate) to calibrate instrument-specific biases .

Q. What strategies optimize aggregation-induced emission (AIE) behavior?

- Methodology :

- Crystallography : Grow single crystals via slow diffusion (hexane/DCM) and analyze packing motifs (π-π distances, dihedral angles) via X-ray diffraction .

- Dynamic light scattering (DLS) : Correlate nanoparticle size (in THF/water mixtures) with AIE intensity to identify optimal aggregation thresholds .

Q. Methodological Considerations for Data Interpretation

Q. How to design experiments for structure-property relationship studies?

- Methodology :

- Factorial design : Vary substituents, solvent polarity, and temperature in a 2³ factorial matrix. Analyze main effects/interactions via ANOVA .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with optoelectronic outputs .

Q. What protocols ensure reproducibility in catalytic applications?

- Methodology :

Properties

IUPAC Name |

trimethyl-[2-[3,6,8-tris(2-trimethylsilylethynyl)pyren-1-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42Si4/c1-37(2,3)21-17-27-25-28(18-22-38(4,5)6)32-15-16-34-30(20-24-40(10,11)12)26-29(19-23-39(7,8)9)33-14-13-31(27)35(32)36(33)34/h13-16,25-26H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAJBGHVRXIVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.